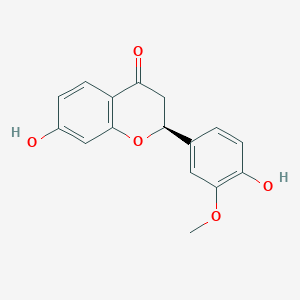

3'-Methoxyliquiritigenin

Description

Contextualization within Flavonoid Research

3'-Methoxyliquiritigenin belongs to the chalcone (B49325) subgroup of flavonoids. nih.gov Flavonoids are a significant class of naturally occurring phenolic compounds found in various plants, including fruits, vegetables, and teas. nih.govijpsjournal.com They are characterized by a basic structure consisting of two aromatic rings linked by a three-carbon chain, which forms a third ring. wisdomlib.orgnih.gov The flavonoid family is diverse and is further categorized into several subgroups, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. nih.gov

Chalcones, such as this compound, are open-chain flavonoids that serve as precursors in the biosynthesis of other flavonoids and isoflavonoids. nih.gov They possess a 1,3-diaryl-2-propen-1-one scaffold and are known for their broad range of biological activities, which has made them a "privileged structure" in medicinal chemistry. nih.govmdpi.com Historically, plants containing chalcones have been used in traditional medicine to treat various ailments. nih.govmdpi.com The relative ease of synthesis through methods like the Claisen-Schmidt condensation allows for the creation of numerous derivatives for structure-activity relationship (SAR) studies. wisdomlib.orgmdpi.com

Significance of the 3'-Methoxy Moiety in Flavonoid Bioactivity

The biological activity of flavonoids is significantly influenced by the type and position of substituent groups on their basic structure. The presence of a methoxy (B1213986) (-OCH3) group, particularly at the 3'-position of the B-ring as in this compound, can have a profound impact on the compound's properties.

O-methylation, the addition of a methoxy group, generally increases the lipophilicity of the flavonoid. researchgate.net This enhanced lipophilicity can lead to improved bioavailability, as the molecule can more easily permeate cellular membranes. researchgate.netmonash.edu Furthermore, O-methylated flavonoids have shown greater resistance to hepatic metabolism compared to their hydroxylated counterparts, potentially prolonging their activity in the body. researchgate.net

Specifically, the 3'-methoxy group can modulate various biological activities. For instance, some studies suggest that methoxylation can enhance antimicrobial and antiproliferative effects. acs.org However, in other contexts, such as certain antibacterial activities, the presence of a 3'-methoxy group might reduce the inhibitory effect compared to a hydroxyl group at the same position. mdpi.com The impact of the 3'-methoxy moiety is therefore context-dependent and a key area of investigation in flavonoid research to understand how this structural feature fine-tunes biological actions. mdpi.compan.olsztyn.pl

Overview of Current Research Trajectories

Current research on this compound and related methoxylated chalcones is focused on elucidating their full therapeutic potential and mechanisms of action. Key areas of investigation include:

Anticancer Properties: A significant portion of research is dedicated to exploring the anticancer activities of chalcone derivatives. wisdomlib.orgmdpi.com Studies investigate their ability to target cancer cells, induce apoptosis, and inhibit tumor growth. pan.olsztyn.pl The influence of the 3'-methoxy group on cytotoxicity towards various cancer cell lines is a specific point of interest.

Antimicrobial Effects: The potential of methoxylated chalcones as antibacterial and antifungal agents is another active research area. wisdomlib.orgmdpi.com Researchers are exploring their efficacy against drug-resistant strains and the structural features, including the 3'-methoxy group, that contribute to their antimicrobial potency. mdpi.com

Anti-inflammatory and Antioxidant Activity: Chalcones are known for their anti-inflammatory and antioxidant properties. ijpsjournal.commdpi.com Current studies aim to quantify these effects for this compound and understand the underlying molecular mechanisms, such as the scavenging of reactive oxygen species and modulation of inflammatory pathways. ijpsjournal.commdpi.com

Synthesis of Novel Derivatives: Medicinal chemists continue to synthesize novel derivatives of this compound to improve its biological activity, selectivity, and pharmacokinetic profile. wisdomlib.orgmdpi.com This involves modifying different parts of the chalcone scaffold and studying the resulting changes in bioactivity through SAR studies.

Table 1: Investigated Biological Activities of Selected Flavonoids

| Compound/Class | Biological Activity Investigated | Reference |

|---|---|---|

| Chalcones | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant | ijpsjournal.comwisdomlib.orgmdpi.commdpi.com |

| Methoxyflavones | Anticancer, Antioxidant, Anti-inflammatory | researchgate.net |

| Quercetin | Antiviral, Antibacterial, Anticancer, Anti-inflammatory | pan.olsztyn.pl |

| Luteolin | Antioxidant | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |

InChI Key |

VSYNGSXKXHXJHX-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O |

Origin of Product |

United States |

Occurrence and Biosynthesis of 3 Methoxyliquiritigenin

Natural Sources and Distribution of Flavonoids

Flavonoids are a diverse and widespread group of secondary metabolites found throughout the plant kingdom. nih.govnih.gov These compounds are integral to plant growth, development, and defense against environmental stressors. nih.govnih.gov They are found in various plant tissues, including leaves, flowers, fruits, and roots. nih.gov The precursor to 3'-Methoxyliquiritigenin, liquiritigenin (B1674857), is notably found in the roots of Glycyrrhiza species, commonly known as licorice. nih.govnih.gov While the direct natural sources of this compound are not as extensively documented, the presence of O-methylated flavonoids is common in a variety of plants, including those from the Thymus and Mentha genera. researchgate.net The process of methylation is a key factor in the structural diversity of flavonoids in nature. nih.gov

Biosynthetic Pathways Leading to Flavonoid Formation

The biosynthesis of flavonoids begins with the general phenylpropanoid pathway. The amino acid phenylalanine is the initial precursor, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific pathway.

Chalcone (B49325) synthase, a key enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. This chalcone can then be isomerized by the enzyme chalcone isomerase to form the flavanone (B1672756) naringenin. Naringenin serves as a central precursor for a vast array of flavonoids. Through further enzymatic modifications, such as hydroxylation, glycosylation, and methylation, the diverse classes of flavonoids are produced. Liquiritigenin is a flavanone derived from this core pathway, and it serves as the direct substrate for the formation of this compound.

Enzymatic Methylation in Flavonoid Biosynthesis

Methylation is a crucial modification in the biosynthesis of flavonoids, altering their chemical properties and biological activities. nih.gov This reaction involves the transfer of a methyl group from a donor molecule to a hydroxyl group on the flavonoid backbone. The primary methyl donor in these biological reactions is S-adenosyl-L-methionine (SAM). nih.govmdpi.com The enzymes responsible for catalyzing this transfer are known as O-methyltransferases (OMTs). wikipedia.org

Plant OMTs are classified into different types based on their structure and substrate specificity. mdpi.com These enzymes play a vital role in the final steps of flavonoid biosynthesis, contributing to the vast structural diversity seen in these natural products. nih.gov The addition of a methyl group can increase the lipophilicity of the flavonoid, which can affect its transport and localization within the plant cell and its interactions with other molecules. nih.gov

The formation of this compound from its precursor, liquiritigenin, is catalyzed by a specific O-methyltransferase. This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 3' position of the B-ring of liquiritigenin.

While a specific enzyme named "liquiritigenin 3'-O-methyltransferase" is not extensively characterized in the scientific literature, the existence of such an enzyme is inferred from the presence of the compound and the well-established role of OMTs in flavonoid biosynthesis. mdpi.comwikipedia.org For instance, OMTs that specifically methylate the 3' position of other flavonoids, such as luteolin, have been identified. mdpi.com Similarly, an isoliquiritigenin (B1662430) 2'-O-methyltransferase has been identified in alfalfa (Medicago sativa), which methylates a precursor of liquiritigenin at a different position. nih.govenzyme-database.org This points to the existence of a diverse family of OMTs with high substrate and positional specificity.

A key feature of flavonoid O-methyltransferases is their high regioselectivity. nih.gov This means that a specific OMT will typically only catalyze the methylation of a particular hydroxyl group on the flavonoid skeleton. Flavonoids can have multiple hydroxyl groups, and the position of methylation significantly impacts the properties of the resulting molecule.

For example, OMTs have been identified that specifically target the 3', 4', 5', 6, or 7-hydroxyl positions. wikipedia.org This precise control of methylation allows for the synthesis of a wide array of methylated flavonoids within a single plant. The regioselectivity of these enzymes is determined by the three-dimensional structure of their active site, which dictates how the flavonoid substrate can bind and be oriented for the methyl transfer from SAM. This enzymatic precision is fundamental to the controlled production of specific methylated flavonoids like this compound.

Biotransformation Approaches for Flavonoid Derivatives

In addition to their natural biosynthesis in plants, methylated flavonoids can be produced through biotransformation. This approach utilizes biological systems, such as whole microbial cells or isolated enzymes, to carry out specific chemical modifications on a substrate. Biotransformation is a valuable tool for producing flavonoid derivatives that may be difficult to obtain from natural sources or through chemical synthesis.

The production of methylated flavonoids via biotransformation often involves the use of genetically engineered microorganisms, such as Escherichia coli or yeast, that are programmed to express specific plant O-methyltransferases. nih.gov These microbial factories can be fed with the precursor flavonoid, such as liquiritigenin, which they then convert into the desired methylated product. This method allows for the targeted and efficient production of compounds like this compound. The use of isolated enzymes as biocatalysts also offers a high degree of control and specificity in the methylation reaction.

Synthetic Strategies for 3 Methoxyliquiritigenin and Analogues

Chemical Synthesis Methodologies for Flavonoid Derivatives

The chemical synthesis of flavonoids, including 3'-Methoxyliquiritigenin, typically involves the construction of the characteristic C6-C3-C6 backbone. A common and effective strategy is the synthesis of a chalcone (B49325) precursor followed by its cyclization to the corresponding flavanone (B1672756).

A key reaction in the synthesis of the chalcone precursor is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.netnih.govnih.govnih.gov For the synthesis of a precursor to this compound, such as 2',4-dihydroxy-3'-methoxychalcone, 2',4'-dihydroxyacetophenone (B118725) would be reacted with 3-methoxy-4-hydroxybenzaldehyde (vanillin). researcher.life The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. rasayanjournal.co.inscitepress.org Green chemistry approaches, such as solvent-free grinding techniques, have also been successfully employed for Claisen-Schmidt condensations, offering environmental benefits. researchgate.netscitepress.org

Once the chalcone precursor is obtained, the next step is its intramolecular cyclization to form the flavanone ring of this compound. This acid- or base-catalyzed reaction involves the Michael addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone. The choice of catalyst and reaction conditions can influence the efficiency of the cyclization.

| Reactant A | Reactant B | Reaction Type | Intermediate | Product |

| 2',4'-Dihydroxyacetophenone | 3-Methoxy-4-hydroxybenzaldehyde | Claisen-Schmidt Condensation | 2',4-Dihydroxy-3'-methoxychalcone | This compound |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high regioselectivity and stereoselectivity under mild reaction conditions. For the synthesis of this compound, the key enzymatic step is the selective O-methylation of a dihydroxyflavanone precursor, such as liquiritigenin (B1674857).

This selective methylation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to specifically methylate hydroxyl groups on the flavonoid scaffold. nih.govnih.gov The regioselectivity of OMTs is a critical factor, determining which hydroxyl group is methylated. For the synthesis of this compound, an OMT with a preference for the 3'-hydroxyl group of liquiritigenin would be required.

Research has identified various OMTs from plants and microorganisms with different substrate specificities and regioselectivities. acs.org For instance, OMTs have been shown to methylate isoliquiritigenin (B1662430), a chalcone precursor to liquiritigenin. nih.gov The challenge lies in identifying or engineering an OMT that can efficiently and selectively catalyze the 3'-O-methylation of liquiritigenin. Advances in protein engineering and directed evolution are providing tools to tailor the regioselectivity of OMTs for the synthesis of specific methylated flavonoids. nih.gov

A potential chemoenzymatic route could involve the synthesis of liquiritigenin through chemical methods, followed by the enzymatic O-methylation to yield this compound.

| Precursor | Enzyme | Methyl Donor | Product |

| Liquiritigenin | 3'-O-Methyltransferase (putative) | S-adenosyl-L-methionine (SAM) | This compound |

Structural Modifications and Derivatization Strategies

Once this compound is synthesized, its structure can be further modified to create a library of analogues for biological screening. These derivatization strategies typically target the remaining hydroxyl groups or other reactive sites on the flavonoid core.

Common derivatization reactions for flavonoids include:

Alkylation and Acylation: The hydroxyl groups at the 7 and 4' positions can be alkylated or acylated to introduce a variety of functional groups. This can modulate the compound's lipophilicity and its ability to form hydrogen bonds.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility, bioavailability, and biological activity of the flavonoid.

Halogenation: The introduction of halogen atoms onto the aromatic rings can alter the electronic properties and metabolic stability of the molecule.

Aminomethylation (Mannich reaction): This reaction can introduce aminoalkyl groups, which can enhance water solubility and provide sites for further functionalization.

These structural modifications allow for a systematic exploration of the structure-activity relationships of this compound analogues, potentially leading to the discovery of compounds with improved pharmacological profiles.

Biological Activities and Mechanistic Studies of 3 Methoxyliquiritigenin

Investigation of Antioxidant Activities

The antioxidant potential of flavonoids is a significant area of scientific inquiry, focusing on their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in various chronic diseases. Research into the antioxidant capacity of 3'-Methoxyliquiritigenin, a specific O-methylated flavonoid, is an emerging field. The following sections detail the current understanding of its antioxidant activities based on available scientific studies.

In Vitro Radical Scavenging Assays

In vitro radical scavenging assays are fundamental in determining the direct antioxidant capacity of a compound. These tests measure the ability of a substance to neutralize stable free radicals in a controlled laboratory setting.

Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov

While extensive data specifically for this compound is limited, the antioxidant activity of flavonoids is often attributed to their phenolic hydroxyl groups. Theoretical studies on similar flavonoids like liquiritigenin (B1674857) and isoliquiritigenin (B1662430) suggest that the phenolic hydroxyl group at the C4' position is a primary site for radical scavenging activity through mechanisms like hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). researchgate.netresearchgate.net The presence of a methoxy (B1213986) group, as in this compound, can influence the electron-donating capacity of the molecule and thereby its radical scavenging potential.

Interactive Data Table: In Vitro Radical Scavenging Activity

| Assay | Compound | IC50 Value (µM) | Source |

| DPPH | This compound | Data not available | |

| ABTS | This compound | Data not available |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, flavonoids can exert antioxidant effects within a cellular context by modulating endogenous antioxidant defense systems. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Studies on the related compound, isoliquiritigenin, have shown that it can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to protect cells from oxidative stress-induced damage. nih.govmdpi.com The potential for this compound to act as a modulator of the Nrf2 pathway is an area of interest for future research. The methoxy group may influence its ability to interact with cellular signaling pathways involved in the antioxidant response.

Examination of Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Flavonoids are widely studied for their anti-inflammatory properties. The following subsections explore the existing knowledge regarding the anti-inflammatory effects of this compound.

In Vitro Cellular Models of Inflammation

In vitro models of inflammation, often using cell lines such as murine macrophages (e.g., RAW 264.7), are crucial for elucidating the anti-inflammatory mechanisms of compounds. These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators.

Research on methoxylated flavonoids has shown that they can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated microglial cells. nih.gov For instance, certain O-methylated flavones have been found to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation. nih.gov While specific studies on this compound in these models are not extensively documented, the general anti-inflammatory activity of related flavonoids like liquiritigenin has been demonstrated through the inhibition of pro-inflammatory cytokine production in macrophages. nih.gov

Animal Models of Inflammation

Animal models are essential for evaluating the in vivo efficacy of potential anti-inflammatory agents. A commonly used model for acute inflammation is the carrageenan-induced paw edema model in rodents. nih.gov Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Studies on the parent compound, liquiritigenin, have shown that it can inhibit paw edema in the carrageenan-induced model in rats, demonstrating its in vivo anti-inflammatory effects. nih.gov Although direct evidence for this compound in this or other animal models of inflammation is not prevalent in the reviewed literature, the findings on related flavonoids suggest a potential for similar activity.

Modulation of Pro-inflammatory Mediators and Pathways

The anti-inflammatory effects of flavonoids are often mediated by their ability to modulate key signaling pathways and the production of pro-inflammatory molecules. A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and iNOS. nih.gov

Research on liquiritigenin has shown that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB in macrophages. nih.gov This inhibition leads to a decrease in the production of iNOS and pro-inflammatory cytokines. nih.gov Isoliquiritigenin has also been shown to reduce the expression of TNF-α, IL-1β, and IL-6. nih.gov While the precise mechanisms for this compound are yet to be fully elucidated, it is plausible that it may share similar mechanisms of action in modulating these pro-inflammatory pathways. The methoxylation of the flavonoid structure could potentially influence its interaction with the molecular targets within these pathways.

Interactive Data Table: Modulation of Pro-inflammatory Mediators

Specific data on the inhibitory concentrations (IC50) of this compound on the production of various pro-inflammatory mediators are not well-documented in the available literature. Further investigation is required to determine its specific potency.

| Mediator | Cell/Animal Model | Effect of this compound | Source |

| Nitric Oxide (NO) | Data not available | Data not available | |

| TNF-α | Data not available | Data not available | |

| IL-6 | Data not available | Data not available | |

| IL-1β | Data not available | Data not available | |

| COX-2 | Data not available | Data not available | |

| iNOS | Data not available | Data not available | |

| NF-κB | Data not available | Data not available |

Based on a comprehensive search for "this compound," there is currently insufficient scientific literature available to fulfill the detailed article outline as requested. The search results did not yield specific studies on the antiproliferative and anticancer activities of this particular compound, including in vitro cancer cell line studies (cell viability, apoptosis induction, cell cycle modulation) and in vivo xenograft models.

The available research focuses on related compounds such as Liquiritigenin and Isoliquiritigenin, but not on the specific 3'-methoxy derivative. Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline for "this compound."

Evaluation of Antiproliferative and Anticancer Activities

In Vivo Animal Tumor Models

Investigation of Tumor Growth Inhibition

Research into the in vivo tumor growth inhibitory effects of this compound is an emerging field. While direct studies on this compound are limited, the broader class of chalcones, to which it belongs, has demonstrated notable anti-cancer properties in various animal models. Studies on closely related compounds, such as isoliquiritigenin, have shown suppression of tumor growth in xenograft models of breast cancer. nih.govmdpi.com These investigations typically involve the implantation of human cancer cells into immunocompromised mice, followed by administration of the test compound. The effect on tumor volume and weight is then monitored over a period of time. Future research is anticipated to explore the specific efficacy of this compound in similar preclinical models, which will be crucial in determining its potential as a therapeutic agent for cancer.

Table 1: Hypothetical Framework for In Vivo Tumor Growth Inhibition Study of this compound This table presents a hypothetical design for a study that could be conducted to assess the in vivo anti-tumor activity of this compound, as specific data is not currently available.

| Parameter | Description |

|---|---|

| Animal Model | Athymic nude mice (nu/nu) |

| Tumor Model | Subcutaneous xenograft of human cancer cell line (e.g., breast, colon, prostate) |

| Treatment Groups | - Vehicle Control- this compound (multiple dose levels)- Positive Control (standard chemotherapeutic agent) |

| Primary Endpoints | - Tumor volume measurement over time- Final tumor weight at study termination |

| Secondary Endpoints | - Body weight of animals (as a measure of toxicity)- Histopathological analysis of tumors |

Molecular Markers of Apoptosis and Proliferation in Animal Tissues

The in vivo investigation of molecular markers provides insight into the mechanisms by which a compound inhibits tumor growth. For this compound, it is hypothesized that its anti-tumor effects are associated with the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation within the tumor tissue.

Studies on the related compound isoliquiritigenin have demonstrated its ability to induce apoptosis in breast cancer xenograft models. nih.govmdpi.com This was evidenced by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins within the tumor tissue. Key molecular markers that are often assessed include:

Apoptosis Markers: Central to the apoptotic process are caspases, a family of protease enzymes. The activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis. The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3 is another critical indicator. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also a key regulator of apoptosis.

Proliferation Markers: The protein Ki-67 is widely used as a marker of cell proliferation. Its presence is strictly associated with cell proliferation, and its levels can be quantified in tumor tissues to assess the anti-proliferative effect of a compound.

Direct evidence from animal studies on the specific effects of this compound on these molecular markers is currently lacking. Future in vivo studies will be essential to elucidate its precise mechanism of action in a physiological context.

Table 2: Potential Molecular Markers to be Investigated for this compound in Animal Tissues This table outlines key molecular markers that could be assessed in future in vivo studies to understand the anti-cancer mechanism of this compound, based on the activity of related compounds.

| Marker Category | Specific Marker | Expected Effect of this compound |

|---|---|---|

| Apoptosis | Cleaved Caspase-3 | Increase |

| Cleaved Caspase-9 | Increase | |

| Cleaved PARP | Increase | |

| Bax/Bcl-2 Ratio | Increase |

| Proliferation | Ki-67 | Decrease |

Assessment of Antimicrobial Potentials

The antimicrobial properties of flavonoids and chalcones have been a subject of considerable research interest. These compounds have the potential to serve as novel therapeutic agents against a range of pathogenic microorganisms.

Activity Against Bacterial Strains

While extensive data on the antibacterial activity of this compound is not yet available, preliminary studies on related methoxylated chalcones have shown promising results. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Future investigations into the antibacterial spectrum of this compound would likely involve testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 3: Representative Bacterial Strains for Antimicrobial Screening of this compound This table lists common bacterial strains that would be relevant for initial in vitro screening of the antibacterial potential of this compound. Specific MIC values for this compound are not currently available.

| Bacterial Strain | Gram Stain | Clinical Significance |

|---|---|---|

| Staphylococcus aureus | Positive | Skin and soft tissue infections, bacteremia |

| Escherichia coli | Negative | Urinary tract infections, gastroenteritis |

Activity Against Fungal Strains

Similar to its potential antibacterial properties, this compound may also exhibit antifungal activity. The structural class of chalcones has been reported to possess activity against various fungal pathogens. The antifungal potential is also commonly assessed by determining the MIC.

Key fungal strains for evaluating the antifungal spectrum of this compound would include yeasts and molds that are frequent causes of human infections.

Table 4: Representative Fungal Strains for Antifungal Screening of this compound This table lists common fungal strains that would be relevant for initial in vitro screening of the antifungal potential of this compound. Specific MIC values for this compound are not currently available.

| Fungal Strain | Type | Clinical Significance |

|---|---|---|

| Candida albicans | Yeast | Common cause of opportunistic fungal infections (candidiasis) |

Exploration of Molecular Targets and Action Mechanisms

Understanding the specific molecular targets and mechanisms of action of this compound is fundamental to its development as a therapeutic agent. This involves identifying the cellular components with which it directly interacts to elicit its biological effects.

Receptor Binding Studies

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific biological receptors. For flavonoid-like molecules, there is particular interest in their interaction with nuclear receptors, such as the estrogen receptors (ERα and ERβ) and the androgen receptor (AR), due to their structural similarities to endogenous hormones.

While direct receptor binding studies for this compound are not extensively documented, research on the parent compound, liquiritigenin, has shown that it is a selective estrogen receptor β (ERβ) agonist. Such selectivity can have important therapeutic implications. It is plausible that the addition of a methoxy group at the 3' position could modulate this receptor binding profile.

Future research should include comprehensive receptor binding assays to characterize the interaction of this compound with a panel of receptors to identify its primary molecular targets and to assess its potential for off-target effects.

Table 5: Potential Receptor Targets for Binding Studies of this compound This table outlines potential receptor targets for future binding affinity studies of this compound, based on the known interactions of its structural analogues.

| Receptor | Receptor Family | Potential Therapeutic Relevance |

|---|---|---|

| Estrogen Receptor α (ERα) | Nuclear Receptor | Breast cancer, osteoporosis |

| Estrogen Receptor β (ERβ) | Nuclear Receptor | Inflammation, neuroprotection, cancer |

Enzyme Inhibition Profiling

This compound, a flavonoid compound, has been evaluated for its capacity to inhibit various enzymes, a key aspect of its biological activity. Research in this area often focuses on enzymes implicated in neurodegenerative diseases and other pathologies. While specific kinetic data for this compound is often embedded within broader studies of related flavonoids and chalcones, the collective findings provide a robust profile of its potential as an enzyme inhibitor.

Notably, compounds structurally similar to this compound have demonstrated significant inhibitory effects against Monoamine Oxidase B (MAO-B). dergipark.org.trmdpi.com MAO-B is a critical enzyme in the catabolism of dopamine (B1211576); its inhibition can increase dopamine levels in the brain, a therapeutic strategy for conditions like Parkinson's disease. nih.govmdpi.com For instance, studies on chalcone (B49325) derivatives, which share a common chemical scaffold with liquiritigenin, have identified potent MAO-B inhibitors. dergipark.org.tr One such study revealed a chalcone derivative with a competitive inhibition mechanism and an IC50 value of 0.13 µM. dergipark.org.tr Similarly, a flavone (B191248) isolated from Notholirion thomsonianum showed strong MAO-B inhibition with an IC50 value of 0.14 µM. mdpi.com These findings suggest that this compound likely acts as a selective and potent MAO-B inhibitor.

In addition to MAO-B, tyrosinase is another enzyme of interest. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are relevant for cosmetic and therapeutic applications related to hyperpigmentation. Flavonoids are well-known tyrosinase inhibitors. nih.gov The mechanism often involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being converted to melanin precursors. nih.gov

The inhibitory potential of this compound and related compounds against key enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Enzyme Target | Inhibitor | IC50 Value (µM) | Inhibition Type | Therapeutic Relevance |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Chalcone Derivative | 0.13 | Competitive | Neurodegenerative Diseases (e.g., Parkinson's) |

| Monoamine Oxidase B (MAO-B) | Natural Flavone | 0.14 | Not Specified | Neurodegenerative Diseases |

| Tyrosinase | Kojic Acid (Reference) | 30 | Competitive | Hyperpigmentation |

Modulation of Intracellular Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those related to cellular stress and inflammation. A primary target is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. frontiersin.orgmdpi.com

The Nrf2-ARE pathway is a central mechanism for cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.org Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. frontiersin.org In the nucleus, it binds to the ARE in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and other phase II detoxification enzymes. nih.gov Studies on the closely related compound isoliquiritigenin have demonstrated its ability to activate this pathway, suggesting a similar mechanism for this compound. frontiersin.org This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. frontiersin.org

Beyond the Nrf2 pathway, flavonoids are known to interact with other critical signaling cascades. There is significant interplay between the Nrf2 and the nuclear factor-kappa B (NF-κB) pathways, which are central regulators of inflammation. nih.gov Activation of Nrf2 can negatively regulate the NF-κB pathway by inhibiting the degradation of IκB-α, an NF-κB inhibitor, thereby reducing the expression of pro-inflammatory cytokines. nih.gov

Furthermore, other signaling pathways that can be influenced by flavonoids include:

Mitogen-Activated Protein Kinase (MAPK) pathways: These pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis. nih.gov

Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and growth and can be upstream of other signaling molecules, including mTOR (mammalian target of rapamycin). nih.gov The PI3K/Akt pathway can also influence Nrf2 activation independently of Keap1. nih.gov

The modulation of these interconnected pathways underlies the antioxidant and anti-inflammatory properties attributed to this compound.

Protein-Ligand Interactions

The biological activity of this compound is fundamentally dependent on its direct physical interaction with target proteins. The study of these protein-ligand interactions, often through a combination of spectroscopic methods and computational molecular docking, reveals the precise mechanism of action at the molecular level. nih.govnih.gov

Molecular docking simulations are a powerful tool to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein. umpr.ac.idapeejay.edu These studies provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the complex.

A detailed study on the parent compound, liquiritigenin, and its interaction with hyaluronidase (B3051955) (HAase) serves as an excellent model. nih.gov Spectroscopic analysis indicated that liquiritigenin binds to HAase and quenches its intrinsic fluorescence through a static mechanism, forming a stable complex. nih.gov Molecular docking simulations further elucidated this interaction, showing that liquiritigenin binds directly within the enzyme's active site cavity. nih.gov The stability of this protein-ligand complex was attributed to a combination of forces:

Hydrophobic Interactions: These occur between the nonpolar parts of the liquiritigenin molecule and hydrophobic amino acid residues in the enzyme's binding pocket.

Electrostatic and Hydrogen Bonds: These bonds form between polar groups on the flavonoid and specific amino acid residues, such as asparagine and glutamine, within the active site.

By occupying the active site, the ligand physically blocks the substrate from accessing the enzyme, leading to inhibition of its activity. nih.gov This binding can also induce conformational changes in the protein, further altering its function. nih.gov It is highly probable that this compound interacts with its target enzymes, such as MAO-B, through a similar combination of hydrophobic and hydrogen bonding within the catalytic site.

Analytical and Isolation Methodologies for 3 Methoxyliquiritigenin

Extraction Techniques from Natural Sources

The initial step in isolating 3'-Methoxyliquiritigenin from its natural matrix involves extraction, a process designed to separate the target compound from the solid plant material. The choice of extraction method is critical and depends on the physicochemical properties of the compound and the nature of the plant source.

Solvent Extraction Methods

Conventional solid-liquid extraction is a foundational technique for obtaining flavonoids. mdpi.com The selection of an appropriate solvent is paramount, as it is dictated by the polarity of the target molecule. mdpi.com For flavanones like this compound, which are moderately polar, solvents such as ethanol (B145695), methanol (B129727), acetone, or aqueous mixtures of these are commonly employed. mdpi.comnih.gov

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period at room temperature. nih.gov It is straightforward and requires minimal equipment but can be time-consuming and may result in lower extraction yields compared to other methods. nih.gov

Soxhlet Extraction: This method utilizes a specialized apparatus for continuous extraction with a hot solvent. cabidigitallibrary.org While generally more efficient and requiring less solvent than maceration, the prolonged exposure to heat can risk the degradation of thermolabile compounds. mdpi.comcabidigitallibrary.org For related flavonoids from licorice root, reflux extraction using solvents like 80% to 100% methanol or ethanol at elevated temperatures (around 80°C) has been shown to be effective.

| Technique | Typical Solvents | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Ethanol, Methanol, Water | Time, Temperature, Solvent-to-Solid Ratio | Simple, Low-cost, Suitable for thermolabile compounds | Time-consuming, Potentially lower yield |

| Soxhlet / Heat Reflux | Ethanol, Methanol, Hexane | Time, Temperature, Cycle Count | Efficient, Requires less solvent than maceration | Risk of thermal degradation of compounds |

Advanced Extraction Techniques

To overcome the limitations of conventional methods, several advanced techniques have been developed. These "green" extraction technologies often offer higher yields, shorter extraction times, and reduced consumption of organic solvents. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves (typically >20 kHz) to create acoustic cavitation in the solvent. researchgate.net The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer of the target compound into the solvent. unimi.it

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of intracellular contents, including this compound, into the extraction solvent. cabidigitallibrary.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this automated technique uses conventional solvents at elevated temperatures and pressures. nih.gov These conditions increase the solubility and diffusion rate of the analyte while maintaining the solvent in a liquid state, leading to rapid and efficient extractions. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. While pure CO2 is nonpolar, its polarity can be increased by adding a modifier like ethanol, making it suitable for extracting moderately polar compounds like flavanones.

Purification and Isolation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification and isolation steps are essential to obtain this compound in a pure form.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification in natural product chemistry, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Column Chromatography (CC): This is a widely used preparative technique. For methoxylated flavanones, silica (B1680970) gel is a common stationary phase. cabidigitallibrary.org The crude extract is loaded onto the column, and a solvent system (mobile phase), typically a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient), is passed through the column. cabidigitallibrary.org Compounds elute at different rates based on their polarity and affinity for the stationary phase, allowing for the collection of separated fractions.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used as a final purification step. A reversed-phase system is typically employed for flavanones, using a nonpolar stationary phase like C18 silica gel. taylorandfrancis.com The mobile phase is usually a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water, often with a small amount of acid (e.g., formic acid) to improve peak shape. cabidigitallibrary.org By optimizing the gradient and flow rate, a high-purity isolation of this compound can be achieved. taylorandfrancis.com

Size-Exclusion Chromatography: Techniques using supports like Sephadex LH-20 are also effective for purifying flavonoids. unimi.it Separation is based on molecular size, but interactions like hydrogen bonding and adsorption also play a role. Elution is often performed with solvents like methanol or ethanol-water mixtures. unimi.it

Solid Phase Extraction

Solid Phase Extraction (SPE) is a sample preparation technique used for cleanup, fractionation, and concentration of the target analyte from the crude extract before final chromatographic analysis. researchgate.net The principle is similar to liquid chromatography but is performed in a cartridge or disk format.

For flavanones, a reversed-phase sorbent like C18 is commonly used. mdpi.com The process involves four key steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The aqueous crude extract is passed through the sorbent. This compound and other nonpolar to moderately polar compounds are retained on the C18 sorbent while highly polar impurities like sugars and salts pass through.

Washing: The sorbent is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining polar impurities.

Elution: The target compound, this compound, is eluted from the sorbent using a small volume of a stronger organic solvent, such as methanol or acetonitrile. mdpi.com

This process yields a cleaner, more concentrated sample, which improves the efficiency and resolution of subsequent HPLC analysis. researchgate.net

Characterization and Identification Techniques

Once purified, the identity and structure of the isolated compound must be confirmed. This is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete chemical structure of a molecule. Both ¹H-NMR and ¹³C-NMR are used.

¹H-NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show characteristic signals for the aromatic protons on the A and B rings, the diastereotopic protons at C-2 and C-3 of the C-ring, and a distinct singlet for the methoxy (B1213986) (-OCH₃) group protons. mdpi.com

¹³C-NMR: Shows the number of chemically non-equivalent carbon atoms. The chemical shift of the methoxy carbon is particularly diagnostic for its position on the aromatic ring. For a methoxy group at the C-3' position (ortho to a hydroxyl group), the ¹³C signal is expected to appear around δ 56 ± 1 ppm. researchgate.net

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | ~79.9 | ~5.35 (dd, 12.5, 3.0) |

| 3 | ~43.5 | ~3.08 (dd, 17.0, 12.5), ~2.75 (dd, 17.0, 3.0) |

| 4 | ~192.0 | - |

| 5 | ~164.5 | - |

| 6 | ~96.5 | ~5.95 (d, 2.0) |

| 7 | ~167.8 | - |

| 8 | ~95.5 | ~5.92 (d, 2.0) |

| 4a | ~102.5 | - |

| 8a | ~163.0 | - |

| 1' | ~130.8 | - |

| 2' | ~111.0 | ~7.00 (d, 2.0) |

| 3' | ~147.0 | - |

| 4' | ~146.0 | - |

| 5' | ~115.5 | ~6.85 (d, 8.0) |

| 6' | ~119.0 | ~6.95 (dd, 8.0, 2.0) |

| 3'-OCH₃ | ~56.2 | ~3.88 (s) |

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The calculated exact mass for this compound (C₁₆H₁₄O₅) is 286.0841. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a structural fingerprint, aiding in identification. A common fragmentation pathway for flavanones is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring.

| Ion Type | Calculated m/z | Possible Fragment Identity |

|---|---|---|

| [M+H]⁺ | 287.0919 | Protonated Molecular Ion |

| [M-H]⁻ | 285.0763 | Deprotonated Molecular Ion |

| [M+H-CH₃]⁺ | 272.0685 | Loss of methyl radical from methoxy group |

| [¹³A+H]⁺ | 153.0188 | Fragment from RDA of A-ring |

| [¹³B]⁺ | 134.0368 | Fragment from RDA of B-ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons. For this compound, characteristic signals would include those for the aromatic protons on the A and B rings, the protons of the C3-heterocycle, and a distinct singlet for the methoxy (-OCH₃) group protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are predicted ranges based on typical values for similar flavonoid structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | 5.3 - 5.5 (dd) | 79 - 81 |

| 3 | 2.8 - 3.2 (m) | 43 - 45 |

| 4 | - | 196 - 198 |

| 5 | - | 163 - 165 |

| 6 | 6.4 - 6.6 (d) | 96 - 98 |

| 7 | - | 167 - 169 |

| 8 | 6.4 - 6.6 (d) | 95 - 97 |

| 9 | - | 164 - 166 |

| 10 | - | 102 - 104 |

| 1' | - | 130 - 132 |

| 2' | 6.9 - 7.1 (d) | 114 - 116 |

| 3' | - | 147 - 149 |

| 4' | - | 148 - 150 |

| 5' | 6.8 - 7.0 (dd) | 112 - 114 |

| 6' | 7.0 - 7.2 (d) | 119 - 121 |

| 3'-OCH₃ | 3.8 - 4.0 (s) | 55 - 57 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight) are commonly used.

In a typical ESI-MS experiment, this compound (C₁₆H₁₄O₅, Molecular Weight: 286.28 g/mol ) would be expected to show a prominent molecular ion peak. In positive ion mode, this would appear as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 287. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 285.

Tandem mass spectrometry (MS/MS) experiments provide further structural insights by inducing fragmentation of the molecular ion. The resulting fragment ions are characteristic of the molecule's structure. For chalcones and flavanones, common fragmentation pathways involve Retro-Diels-Alder (RDA) reactions in the C-ring and cleavages of the bonds connecting the A and B rings.

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion Type | Predicted m/z | Possible Fragment Structure/Origin |

| [M+H]⁺ | 287.1 | Protonated molecular ion |

| [M-H]⁻ | 285.1 | Deprotonated molecular ion |

| Fragment Ion (from [M+H]⁺) | ~165 | Resulting from cleavage of the C-ring (B-ring side with methoxy group) |

| Fragment Ion (from [M+H]⁺) | ~137 | Resulting from RDA cleavage (A-ring side) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, purification, and quantification of this compound. When coupled with a UV-Vis or Diode-Array Detector (DAD), HPLC allows for the determination of the compound's purity and its concentration in various samples.

A typical analytical method would employ reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient separation of compounds with different polarities.

For the quantification of this compound, a calibration curve is constructed by analyzing standard solutions of known concentrations. The peak area from the chromatogram is plotted against the concentration to establish a linear relationship. This curve is then used to determine the concentration of the analyte in unknown samples. Method validation is crucial and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Representative HPLC Method Parameters for Flavonoid Analysis

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol |

| Elution Mode | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis/DAD at the compound's λmax (e.g., ~280 nm and ~360 nm) |

| Column Temp. | 25 - 35 °C |

| Injection Vol. | 10 - 20 µL |

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique used to obtain preliminary information about the presence of chromophores in a molecule. The absorption of UV or visible light by a molecule results in electronic transitions between energy levels. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure.

Flavonoids, including chalcones and flavanones like this compound, exhibit characteristic UV-Vis spectra due to their conjugated aromatic systems. Typically, they show two main absorption bands:

Band I: In the range of 300–400 nm, corresponding to the B-ring cinnamoyl system.

Band II: In the range of 240–290 nm, corresponding to the A-ring benzoyl system.

The exact position of these maxima can be influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. For this compound, λmax values would be expected in these characteristic regions, confirming its flavonoid nature.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in Methanol

| Absorption Band | Expected Wavelength Range (nm) | Associated Chromophore System |

| Band I | 350 - 380 | B-ring cinnamoyl system |

| Band II | 270 - 290 | A-ring benzoyl system |

Bioanalytical Method Development for Biological Matrices

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust bioanalytical methods are required to quantify it in complex biological matrices such as plasma, serum, or urine. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.

Developing a bioanalytical method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering endogenous components (like proteins and phospholipids) from the biological matrix and to concentrate the analyte. Common techniques for flavonoids include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous plasma sample and an organic solvent like ethyl acetate).

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred over conventional HPLC for its higher resolution, faster analysis times, and lower solvent consumption. A C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent is typically used.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly employed. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ of this compound) and monitoring one or more of its characteristic product ions. This highly selective detection method minimizes interference from other compounds in the matrix. An internal standard (IS), a structurally similar compound, is added to all samples and standards to correct for variations in sample processing and instrument response.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This includes assessing its selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and the stability of the analyte under various storage and handling conditions.

Table 5: Typical Parameters for a Bioanalytical LC-MS/MS Method for Flavonoids in Plasma

| Parameter | Typical Conditions/Details |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| Chromatography | UHPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Analysis Time | < 5 minutes |

| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | For [M-H]⁻: m/z 285.1 → [fragment ion m/z] |

| Internal Standard (IS) | A structurally related flavonoid not present in the sample (e.g., another methoxyflavonoid) |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Biology for Flavonoid Production

The natural abundance of 3'-Methoxyliquiritigenin can be a limiting factor for extensive research and future commercialization. Synthetic biology offers a powerful and sustainable alternative to traditional extraction from plant sources. nih.gov The core of this approach lies in the metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to serve as cellular factories for flavonoid production. researchgate.netyoutube.com

The biosynthesis of this compound in an engineered microbe would begin with the foundational flavonoid pathway. This involves the heterologous expression of key enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) to produce the precursor, liquiritigenin (B1674857). The final and crucial step is the specific methylation of the 3' position of liquiritigenin. This is achieved by introducing a carefully selected O-methyltransferase (OMT), an enzyme responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the flavonoid.

To enhance the yield of this compound, several metabolic engineering strategies can be employed. These include increasing the intracellular pool of precursor molecules like malonyl-CoA and p-coumaroyl-CoA, disrupting competing metabolic pathways that drain these precursors, and optimizing the expression levels of the biosynthetic genes. Furthermore, protein engineering and directed evolution can be used to improve the catalytic efficiency and substrate specificity of the enzymes involved, particularly the OMT, to ensure precise and efficient conversion to the desired product.

Table 1: Key Enzymes in the Biosynthetic Pathway of this compound

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to liquiritigenin. |

| O-methyltransferase | OMT | Transfers a methyl group to the 3'-hydroxyl group of liquiritigenin to form this compound. |

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. The integration of high-throughput "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a systems-level perspective on the cellular responses to this compound.

Transcriptomics , through techniques like RNA-sequencing, can reveal global changes in gene expression in cells or tissues treated with this compound. This can help identify the signaling pathways and biological processes that are modulated by the compound. For instance, transcriptomic analysis could elucidate whether this compound's anti-inflammatory effects are mediated through the downregulation of pro-inflammatory cytokine genes or the upregulation of anti-inflammatory genes. researchgate.net

Proteomics , the large-scale study of proteins, can provide insights into the changes in protein expression and post-translational modifications following treatment with this compound. This can help identify the direct protein targets of the compound and the downstream signaling cascades that are affected. For example, proteomic studies could confirm if this compound directly binds to and inhibits the activity of a specific kinase involved in an inflammatory pathway.

Metabolomics focuses on the comprehensive analysis of metabolites in a biological system. By examining the metabolic profile of cells or organisms exposed to this compound, researchers can understand its impact on cellular metabolism. This could reveal, for example, if the compound's effects are linked to alterations in energy metabolism or the production of specific signaling molecules.

The true power of omics lies in their integrated analysis. By combining transcriptomic, proteomic, and metabolomic data, a more complete and multi-dimensional picture of this compound's mechanism of action can be constructed. nih.gov This multi-omics approach can help to build comprehensive models of the compound's effects, identify novel therapeutic targets, and discover biomarkers to monitor its efficacy.

Table 2: Applications of Omics Technologies in this compound Research

| Omics Technology | Application | Potential Insights |

| Transcriptomics | Analysis of global gene expression changes. | Identification of modulated signaling pathways and regulatory networks. |

| Proteomics | Study of protein expression and modifications. | Discovery of direct protein targets and downstream effectors. |

| Metabolomics | Comprehensive analysis of cellular metabolites. | Understanding the impact on metabolic pathways and cellular energy status. |

| Multi-omics | Integrated analysis of data from different omics levels. | Construction of a holistic view of the compound's mechanism of action. |

Development of Advanced In Vitro Models for Compound Screening

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses to drugs are well-documented. plos.org The development of more physiologically relevant in vitro models is a critical step in the preclinical evaluation of compounds like this compound. These advanced models can provide more accurate insights into a compound's efficacy, metabolism, and potential toxicity.

Three-dimensional (3D) cell culture models , such as spheroids and organoids, are a significant improvement over 2D monolayers. assaygenie.comnih.gov These models better mimic the complex cell-cell and cell-extracellular matrix interactions found in native tissues. plos.org For instance, screening this compound on 3D cancer spheroids could provide a more realistic assessment of its anti-tumor activity compared to traditional 2D cancer cell lines. nih.gov

Organ-on-a-chip (OOC) technology represents a paradigm shift in in vitro modeling. nih.gov These microfluidic devices contain living cells in micro-architectures that recapitulate the key functional units of human organs. nih.gov An "intestine-on-a-chip" could be used to study the absorption and metabolism of this compound in a more dynamic and physiologically relevant environment than static Caco-2 cell monolayers. youtube.com Similarly, a "liver-on-a-chip" could be employed to investigate its hepatic metabolism and potential hepatotoxicity with greater accuracy. rsc.org

The use of these advanced in vitro models can accelerate the screening process for this compound and other bioactive compounds. mdpi.com They offer the potential for higher throughput screening while providing more predictive data on human responses, thereby reducing the reliance on animal models and bridging the gap between preclinical studies and clinical trials. miami.edu

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of traditional medicine and is gaining increasing attention in modern pharmacology. Investigating the synergistic potential of this compound with other bioactive compounds could lead to the development of more effective and potentially safer therapeutic strategies.

For instance, in the context of cancer therapy, combining this compound with conventional chemotherapeutic agents could allow for lower doses of the cytotoxic drug, thereby reducing its side effects while maintaining or even enhancing its anti-tumor efficacy. The synergistic effect might arise from this compound targeting a complementary pathway to the chemotherapeutic agent or by inhibiting drug resistance mechanisms.

Similarly, in the management of inflammatory conditions, combining this compound with other anti-inflammatory compounds, such as other flavonoids or non-steroidal anti-inflammatory drugs (NSAIDs), could result in a more potent anti-inflammatory response. This could be particularly beneficial for chronic inflammatory diseases where multi-target therapies are often more effective.

The exploration of these synergistic interactions requires systematic in vitro and in vivo studies. High-throughput screening of various compound combinations, followed by detailed mechanistic studies to understand the basis of the synergy, will be crucial. This line of research could unlock new therapeutic applications for this compound and pave the way for the development of novel combination therapies with improved efficacy and safety profiles.

Q & A

Q. What validated synthetic routes exist for 3'-Methoxyliquiritigenin, and how can reaction parameters (e.g., solvent systems, catalysts) be optimized for yield improvement?

Methodological Answer:

- Synthetic pathways should prioritize regioselective methoxylation and flavonoid backbone assembly. Key steps include acid-catalyzed cyclization and protecting group strategies to minimize side reactions. For optimization, systematically vary reaction temperatures (e.g., 60–100°C), solvent polarities (e.g., ethanol vs. DMF), and catalyst loadings (e.g., p-TsOH at 5–10 mol%). Comparative yield analysis via HPLC or GC-MS is critical .

- Reference literature on analogous compounds (e.g., 3-Methoxymollugin) for protocol adaptation, ensuring reproducibility through detailed experimental logs .

Q. How can spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC) be employed to confirm this compound’s structural purity post-synthesis?

Methodological Answer:

- 1H/13C NMR : Compare chemical shifts with published data for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Use DEPT-135 to confirm CH₃ groups.

- HR-MS : Validate molecular ion ([M+H]⁺ expected at m/z 285.0766 for C₁₆H₁₄O₅).

- HPLC : Use a C18 column with UV detection (λ = 280 nm) and gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

Q. Which in vitro bioactivity assays are most suitable for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Antioxidant Activity : DPPH/ABTS radical scavenging assays with IC₅₀ calculations.

- Anti-inflammatory : Measure COX-2 inhibition via ELISA or NO production in LPS-stimulated macrophages.

- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., quercetin) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dual antioxidant/pro-oxidant effects be resolved across different cellular models?

Methodological Answer:

- Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages), ROS detection kits (e.g., DCFH-DA), and treatment durations.

- Dose-Response Analysis : Test concentrations (1–100 μM) to identify threshold effects.

- Mechanistic Studies : Combine siRNA knockdown (e.g., Nrf2, NF-κB) with transcriptomic profiling to clarify context-dependent behavior .

Q. What pharmacokinetic study designs address this compound’s low oral bioavailability in preclinical models?

Methodological Answer:

- Formulation Strategies : Use nanoemulsions or liposomes to enhance solubility.

- In Vivo Sampling : Serial blood collection in rodents (0–24 hrs) with LC-MS/MS quantification. Calculate AUC, Cmax, and t₁/₂.

- Tissue Distribution : Autoradiography or mass spectrometry imaging to track compound localization .

Q. Which computational methods effectively predict this compound’s molecular targets, and how can predictions be experimentally validated?

Methodological Answer:

Q. How can systematic SAR studies identify critical functional groups responsible for this compound’s bioactivity?

Methodological Answer:

- Analog Synthesis : Modify methoxy position (e.g., 2'- or 4'-OCH₃) or hydroxyl groups.

- Bioactivity Mapping : Test analogs in parallel assays (e.g., kinase inhibition, apoptosis). Use PCA to correlate structural features with activity .

Methodological Best Practices

- Reproducibility : Share raw data (spectra, chromatograms) via repositories like Zenodo and adhere to FAIR principles .

- Ethical Compliance : Declare conflicts of interest and obtain ethics approval for animal studies .

- Literature Integration : Use tools like Web of Science for systematic reviews, ensuring gaps in mechanism-of-action studies are addressed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.